molecular formula C11H12N2O4 B11794151 Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B11794151
M. Wt: 236.22 g/mol
InChI Key: IAORVNHVUOACMZ-UHFFFAOYSA-N
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Description

Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a cyano group, a methoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The cyano group and ester functional group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone
  • Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-

Uniqueness

Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and ester groups make it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds.

Biological Activity

Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, with the chemical formula C12H12N2O4 and a molecular weight of approximately 248.24 g/mol, is a synthetic organic compound notable for its complex structure and diverse potential biological activities. This compound features a dihydropyridine ring, a cyano group, and an ester functional group, which contribute to its reactivity and biological activity. Preliminary studies suggest that it may have applications in drug discovery and therapeutic development.

Pharmacological Properties

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Initial studies indicate that this compound exhibits antibacterial properties against standard strains of bacteria such as Staphylococcus aureus and Escherichia coli.
  • Antioxidant Activity : Research has shown that this compound might possess antioxidant properties, which are crucial for combating oxidative stress in biological systems.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, its structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Features
Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylateC9H8N2O3Lacks methoxy group; potential for different biological activity.
3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acidC8H6N2O3Contains carboxylic acid instead of ester; different reactivity.
Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylateC10H13NO4Similar methoxy and ester groups; different substitution pattern.

This table illustrates how variations in structure can influence the biological activity of similar compounds.

Study on Antimicrobial Activity

In a recent study published in the MDPI journal, this compound was evaluated for its antibacterial effects against various pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent in clinical settings .

Antioxidant Evaluation

Another study focused on the antioxidant capacity of this compound using DPPH (2,2-diphenylpicrylhydrazyl) assay. The findings demonstrated that this compound exhibited a dose-dependent increase in scavenging activity against free radicals .

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

ethyl 6-cyano-3-methoxy-1-methyl-2-oxopyridine-4-carboxylate

InChI

InChI=1S/C11H12N2O4/c1-4-17-11(15)8-5-7(6-12)13(2)10(14)9(8)16-3/h5H,4H2,1-3H3

InChI Key

IAORVNHVUOACMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C(=C1)C#N)C)OC

Origin of Product

United States

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